molecular formula C19H24FN5O3S B2439582 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine CAS No. 2380187-67-5

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2439582
CAS No.: 2380187-67-5
M. Wt: 421.49
InChI Key: ATHNJNXWVKPANA-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyrrolidine-sulfonyl-piperazine moiety attached to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrimidine ring. The methoxyphenyl group can be added through electrophilic aromatic substitution, while the pyrrolidine-sulfonyl-piperazine moiety is attached via a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The fluorine atom and methoxyphenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The pyrrolidine-sulfonyl-piperazine moiety may play a role in modulating the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    5-Fluoro-4-(4-methoxyphenyl)-6-[4-(piperazin-1-yl)pyrimidine: Lacks the sulfonyl group, potentially altering its solubility and interaction with biological targets.

Uniqueness

5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyrrolidine-1-sulfonyl)piperazin-1-yl]pyrimidine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the sulfonyl group improves its solubility and pharmacokinetic profile.

Properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-(4-pyrrolidin-1-ylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O3S/c1-28-16-6-4-15(5-7-16)18-17(20)19(22-14-21-18)23-10-12-25(13-11-23)29(26,27)24-8-2-3-9-24/h4-7,14H,2-3,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHNJNXWVKPANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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